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Compound of Interest

Compound Name:
Methyl 6-bromoimidazo[1,2-

a]pyridine-2-carboxylate

Cat. No.: B183446 Get Quote

CAS Number: 354548-08-6

This technical guide provides an in-depth overview of Methyl 6-bromoimidazo[1,2-a]pyridine-
2-carboxylate, a heterocyclic compound of interest to researchers and scientists in drug

development. This document covers its chemical properties, a representative synthesis

protocol, and its potential biological activities, with a focus on its role as a potential modulator

of key signaling pathways.

Chemical and Physical Properties
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature. Its key

chemical identifiers and computed physical properties are summarized in the table below.[1]
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Property Value Source

CAS Number 354548-08-6 [1]

Molecular Formula C₉H₇BrN₂O₂ [1]

Molecular Weight 255.07 g/mol [1]

IUPAC Name
methyl 6-bromoimidazo[1,2-

a]pyridine-2-carboxylate
[1]

Canonical SMILES
COC(=O)C1=CN2C=C(C=CC2

=N1)Br
[1]

InChI Key
DCQQILZPUHSRGM-

UHFFFAOYSA-N
[1]

Appearance Solid

Experimental Protocols
Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-
carboxylate
The synthesis of imidazo[1,2-a]pyridines is a well-established process in organic chemistry. A

common and effective method involves the condensation reaction between a 2-aminopyridine

derivative and an α-halocarbonyl compound. For the synthesis of Methyl 6-
bromoimidazo[1,2-a]pyridine-2-carboxylate, a plausible protocol is the reaction of 2-amino-

5-bromopyridine with methyl bromopyruvate. While a specific detailed protocol for this exact

compound is not readily available in the searched literature, a general procedure can be

adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[2][3]

General Experimental Protocol:

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 equivalent) in a suitable

solvent such as ethanol or acetonitrile, is added methyl bromopyruvate (1.1 to 1.5

equivalents).

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to

24 hours. The progress of the reaction can be monitored by thin-layer chromatography
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(TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure.

Purification: The resulting crude product is purified by column chromatography on silica gel,

using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the

pure Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Below is a Graphviz diagram illustrating the general workflow for the synthesis.
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General Synthesis Workflow
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General Synthesis Workflow

Biological Activity and Signaling Pathways
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The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5]

Anticancer Potential and the PI3K/Akt/mTOR Pathway
A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their

anticancer effects through the inhibition of the Phosphoinositide 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][6] This pathway is a

critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a

common feature in many human cancers.[4][6]

Inhibition of the PI3K/Akt/mTOR pathway by small molecules can lead to:

Induction of Apoptosis: By inhibiting pro-survival signals, these compounds can trigger

programmed cell death in cancer cells.[4]

Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing cancer

cell proliferation.[4]

The diagram below, generated using Graphviz, illustrates the central role of the

PI3K/Akt/mTOR pathway and the points of inhibition by imidazo[1,2-a]pyridine derivatives.
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PI3K/Akt/mTOR Pathway Inhibition

While specific IC₅₀ values for Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate are not

available in the reviewed literature, studies on structurally related imidazo[1,2-a]pyridine

compounds have demonstrated potent cytotoxic effects against various cancer cell lines, with
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IC₅₀ values often in the micromolar range.[5] This suggests that the title compound may also

possess significant anticancer activity.

Summary
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 354548-08-6) is a compound

with potential for further investigation in the field of drug discovery, particularly in oncology. Its

synthesis is achievable through established chemical routes. Based on the known biological

activities of the imidazo[1,2-a]pyridine scaffold, it is a promising candidate for evaluation as an

inhibitor of the PI3K/Akt/mTOR signaling pathway. Further experimental studies are warranted

to fully elucidate its spectroscopic properties, biological activity, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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